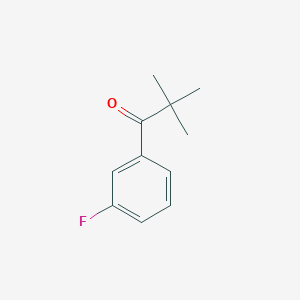

2,2-DIMETHYL-3'-FLUOROPROPIOPHENONE

Description

Contextualization of Fluorinated Propiophenones in Organic Synthesis

Fluorinated propiophenones are a class of compounds that have found utility as intermediates and reagents in organic synthesis. The introduction of fluorine into the propiophenone (B1677668) scaffold can significantly alter the molecule's physical and chemical properties. numberanalytics.com This is due to fluorine's high electronegativity and relatively small size, which can influence factors like lipophilicity, metabolic stability, and receptor binding affinity. ucd.ie

In synthetic chemistry, fluorinated propiophenones can serve as precursors for more complex molecules. For instance, α-(perfluoroalkylsulfonyl)propiophenones have been developed as bench-stable reagents for the light-mediated perfluoroalkylation of aromatic compounds. nih.gov This highlights the role of the propiophenone structure as a platform for developing novel synthetic methodologies. The synthesis of chiral organofluorine compounds, which are valuable in medicinal and materials chemistry, has also been explored using propiophenone derivatives. maynoothuniversity.ie For example, the asymmetric nucleophilic fluorination of 2-bromopropiophenone (B137518) has been demonstrated as a pathway to chiral 2-fluoropropiophenone. maynoothuniversity.ie

Historical Development and Significance of Fluorine in Organic Chemistry

The journey of fluorine in organic chemistry is a fascinating one, marked by early challenges and eventual widespread application. The element fluorine was first isolated by Henri Moissan in 1886, a feat that earned him a Nobel Prize. nih.govacs.org However, due to the extreme reactivity and hazardous nature of elemental fluorine, the field of organofluorine chemistry remained relatively underdeveloped until the mid-20th century. nih.gov

A significant turning point was the Manhattan Project during World War II, which required the large-scale production of fluorine for the enrichment of uranium. nih.gov This spurred the development of techniques for handling fluorine and its compounds safely. In the post-war era, companies like DuPont commercialized key fluorochemicals, including refrigerant gases (Freons) and polytetrafluoroethylene (Teflon). wikipedia.org

The introduction of fluorine into organic molecules can impart unique properties, making it a valuable tool in drug discovery and materials science. ucd.ienih.gov Fluorinated compounds often exhibit enhanced stability and altered biological activity compared to their non-fluorinated counterparts. ucd.ie This has led to the development of numerous fluorinated pharmaceuticals and agrochemicals. nih.govwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the increased thermal and metabolic stability of fluorinated compounds. nih.gov

Overview of Research Trajectories for 2,2-DIMETHYL-3'-FLUOROPROPIOPHENONE and Related Structures

Research involving this compound and its analogs primarily focuses on their synthesis and potential applications as building blocks for more complex molecules. The synthesis of this compound and related structures often involves standard organic chemistry reactions, with a focus on achieving good yields and purity.

Studies on related structures provide insights into the potential research directions for this compound. For example, research on other halogenated and substituted propiophenones explores their utility in various chemical transformations. The synthesis of derivatives of 3-hydroxy-2,2-dimethylpropionic acid, which shares a structural similarity with the propiophenone, has been investigated for potential biological activity. rsc.org

Furthermore, the development of new synthetic methods often utilizes related ketone structures. For instance, the synthesis of α-(perfluoroalkylsulfonyl)propiophenones for perfluoroalkylation reactions demonstrates the ongoing interest in leveraging the propiophenone core for novel chemical transformations. nih.gov The study of chiral quaternary phosphonium (B103445) fluorides for asymmetric fluorination of 2-bromopropiophenone also points to the potential for developing stereoselective reactions with fluorinated propiophenone derivatives. maynoothuniversity.ie

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromopropiophenone |

| 2-fluoropropiophenone |

| 3-hydroxy-2,2-dimethylpropionic acid |

| α-(perfluoroalkylsulfonyl)propiophenones |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSOTBCAPUHYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642470 | |

| Record name | 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-85-0 | |

| Record name | 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Fluoropropiophenone and Structural Analogues

Acylation-Based Synthetic Routes

Acylation reactions, particularly the Friedel-Crafts acylation, represent a fundamental approach for the synthesis of aryl ketones, including 2,2-dimethyl-3'-fluoropropiophenone. This method involves the introduction of an acyl group onto an aromatic ring.

Friedel-Crafts Acylation of Fluorinated Aromatic Substrates

The direct synthesis of this compound can be achieved via the Friedel-Crafts acylation of fluorobenzene (B45895) with pivaloyl chloride. pearson.comresearchgate.net In this electrophilic aromatic substitution reaction, the pivaloyl group ( (CH₃)₃CCO- ) is introduced into the fluorobenzene ring. The fluorine atom on the aromatic ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, the reaction yields a mixture of isomers, primarily 4'-fluoro- and 2'-fluoro-2,2-dimethylpropiophenone, with the target 3'-fluoro isomer not being the primary product of this specific route.

A notable challenge with using pivaloyl chloride is the stability of the corresponding acylium ion. The tertiary carbon adjacent to the carbonyl can lead to decarbonylation, where the acylium ion breaks down to form a stable tert-butyl carbocation and carbon monoxide. guidechem.com This can result in Friedel-Crafts alkylation as a competing side reaction, producing tert-butylfluorobenzene isomers instead of the desired ketone. guidechem.com Overcoming these selectivity and stability challenges is a key focus of methodological development. The reaction is a versatile method for acylating aromatic compounds, though it can be limited by harsh conditions and potential side reactions. iitk.ac.in

Strategic Selection and Optimization of Lewis Acid Catalysts

The choice of a Lewis acid catalyst is critical in Friedel-Crafts acylation, as it activates the acyl chloride, enhancing its electrophilicity. iitk.ac.innumberanalytics.com Stoichiometric amounts of the catalyst are often necessary because both the reactant and the ketone product can form complexes with the Lewis acid. organic-chemistry.org

For substrates like fluorobenzene, which is deactivated towards electrophilic substitution, strong Lewis acids are generally required. Aluminum chloride (AlCl₃) is a powerful and common catalyst for this purpose. iitk.ac.innumberanalytics.com However, milder catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed, sometimes offering improved selectivity. iitk.ac.innumberanalytics.com

Recent research has explored more advanced and reusable catalysts. Hafnium (IV) triflate and rare earth triflates (RE(OTf)₃), for instance, have been shown to effectively catalyze the acylation of unactivated benzenes like fluorobenzene, even in solvent-free conditions. researchgate.net These catalysts can be recovered and reused, offering a more sustainable approach. researchgate.net The synergistic effect of combining a rare earth triflate with trifluoromethanesulfonic acid has also been investigated to enhance catalytic activity. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Reactivity | Substrate Suitability | Notes |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | High | Activated and moderately deactivated arenes | Most common, requires stoichiometric amounts. iitk.ac.innumberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Generally for activated arenes | Milder alternative to AlCl₃. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate | Versatile | Often used for various acylation reactions. numberanalytics.com |

Carbon-Carbon Bond Forming Reactions

Modern synthetic chemistry offers powerful alternatives to classical methods, relying on the formation of carbon-carbon bonds through organometallic intermediates.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with a strong base, typically an organolithium reagent, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The fluorine atom can act as a moderate DMG. organic-chemistry.org For synthesizing this compound, one could start with 1,3-difluorobenzene. One fluorine atom would direct the lithiation to the 2-position. The resulting aryllithium intermediate can then be treated with an electrophile like pivaloyl chloride or pivalaldehyde followed by oxidation to install the 2,2-dimethylpropanoyl group. More advanced bases like the Knochel-Hauser base (TMPMgCl·LiCl) have been shown to achieve highly selective ortho-metalation of fluoroarenes, which can then react with various electrophiles. researchgate.net

Cross-Coupling Strategies for Arylation and Alkylation of Propiophenone (B1677668) Precursors

Palladium-catalyzed cross-coupling reactions provide a highly versatile and efficient means of forming aryl ketones. tandfonline.com These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate. nih.gov

To synthesize this compound, several cross-coupling strategies could be employed:

Suzuki-Miyaura Coupling : This could involve the reaction of 3-fluorophenylboronic acid with pivaloyl chloride. Palladium catalysts, often with phosphine (B1218219) ligands, are used to facilitate this transformation. tandfonline.comorganic-chemistry.org Aqueous systems using a palladium(II) chloride catalyst without phosphine ligands have also been developed, offering a more environmentally friendly option. tandfonline.com

Carbonylative Cross-Coupling : A three-component reaction involving a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene), carbon monoxide, and a tert-butyl organometallic reagent can construct the ketone in a single step. acs.org Alternatively, the coupling of an arylboronic acid with an aryl halide under a carbon monoxide atmosphere can yield unsymmetrical biaryl ketones. acs.org

Negishi Coupling : This involves the reaction of an organozinc reagent with an acyl chloride. For instance, a tert-butyl zinc reagent could be coupled with 3-fluorobenzoyl chloride.

These cross-coupling methods are often characterized by their mild reaction conditions and high tolerance for various functional groups, making them powerful tools for complex molecule synthesis. tandfonline.comnih.gov

Table 2: Overview of Cross-Coupling Strategies for Ketone Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid + Acyl chloride/anhydride | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Air and moisture stability of boronic acids. tandfonline.comorganic-chemistry.org |

| Negishi | Organozinc reagent + Acyl chloride | PEPPSI-IPr (Palladium-NHC) | High reactivity and functional group tolerance. nih.gov |

Regioselective and Stereoselective Fluorination Approaches

Instead of starting with a fluorinated aromatic ring, the fluorine atom can be introduced at a later synthetic stage onto the propiophenone skeleton. This requires highly regioselective fluorination methods.

For aromatic systems, direct electrophilic fluorination of an unsubstituted 2,2-dimethylpropiophenone (B1678491) would generally lead to a mixture of ortho and para isomers due to the directing effect of the acyl group. Achieving selective meta-fluorination is a significant challenge.

A more viable strategy involves the use of substrates where the desired regioselectivity is pre-programmed. For instance, a boronic acid or a stannane (B1208499) group at the 3-position of the propiophenone ring could be converted to a fluorine atom.

Alternatively, modern fluorination techniques using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are widely used. sapub.orgorganic-chemistry.org While direct, selective fluorination of the aromatic ring at the meta position is difficult, these reagents are highly effective for other transformations. For example, they are used in the α-fluorination of ketones or the fluorination of enol ethers or enolates. organic-chemistry.org The development of catalytic methods for the regioselective fluorination of C-H bonds is an active area of research that could provide future pathways to compounds like this compound. nih.govnih.gov

Nucleophilic Fluorination Reagents and Their Application

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into activated aromatic rings. This approach typically involves the displacement of a good leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. A variety of fluoride sources are available, each with its own advantages and limitations.

Common nucleophilic fluorinating agents include simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these fluoride sources is highly dependent on the solvent and the presence of any water, which can strongly solvate the fluoride ion and reduce its nucleophilicity. tcichemicals.com To overcome these limitations, anhydrous forms of reagents like TBAF have been developed, showing high efficacy in the fluorination of primary alkyl halides and activated aromatic systems. acsgcipr.org

More recently, specialized reagents have been developed to enhance the efficiency and substrate scope of nucleophilic fluorination. PyFluor, for instance, is a stable and cost-effective reagent for the deoxyfluorination of alcohols. ucla.edu For aromatic systems, ionic liquids and phase-transfer catalysts are often employed to increase the solubility and reactivity of metal fluorides. organic-chemistry.org A notable example is the use of [IPrH][F(HF)₂], a highly selective and soluble reagent, which has been successfully used in the microwave-assisted fluorination of various substrates, including benzyl (B1604629) halides and nitroaromatics. nih.gov

| Reagent | Substrate Type | Conditions | Key Features |

| KF, CsF | Activated Aryl Halides/Nitro Compounds | Polar aprotic solvents (e.g., DMSO, DMF), often with phase-transfer catalysts | Cost-effective, but reactivity is sensitive to water. acsgcipr.orgorganic-chemistry.org |

| TBAF (anhydrous) | Primary Alkyl Halides, Activated Aryl Halides | Polar aprotic solvents (e.g., acetonitrile, DMSO) | High reactivity, fluorinates under mild conditions. acsgcipr.org |

| PyFluor | Alcohols | Not specified in provided context | Stable, low-cost deoxyfluorination reagent. ucla.edu |

| [IPrH][F(HF)₂] | Benzyl Halides, Nitroaromatics | Microwave-assisted, with DIPEA or alkali metal fluorides | High selectivity and solubility, recyclable. nih.gov |

Electrophilic Fluorination Reagents and Mechanistic Insights

Electrophilic fluorination offers a direct route to introduce fluorine onto electron-rich aromatic rings. This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F⁺"). wikipedia.org A variety of N-F reagents, where the fluorine is attached to an electron-withdrawing nitrogen-containing group, have been developed and are now commercially available. wikipedia.orgalfa-chemistry.com

Among the most common electrophilic fluorinating agents are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. numberanalytics.combrynmawr.edu These reagents are generally stable solids that are easier and safer to handle than elemental fluorine. numberanalytics.com They have been successfully employed in the fluorination of a wide range of aromatic and heteroaromatic compounds. numberanalytics.comnumberanalytics.com

The mechanism of electrophilic aromatic fluorination has been a subject of debate, with two primary pathways proposed: a polar SEAr (electrophilic aromatic substitution) mechanism and a single-electron transfer (SET) mechanism. wikipedia.org The SEAr mechanism involves the formation of a Wheland intermediate (a sigma complex), followed by the loss of a proton. researchgate.netresearchgate.net The SET mechanism, on the other hand, involves the initial transfer of an electron from the aromatic substrate to the fluorinating reagent. nih.gov

Kinetic isotope effect studies on the fluorination of aromatic compounds with N-F reagents have shown small values for kH/kD (typically between 0.86 and 1.00). researchgate.netresearchgate.net This suggests that the cleavage of the C-H bond is not the rate-determining step, which is consistent with the polar SEAr mechanism where the formation of the Wheland intermediate is the slow step. researchgate.netresearchgate.net

| Reagent | Abbreviation | Typical Substrates | Mechanistic Aspect |

| N-Fluorobenzenesulfonimide | NFSI | Electron-rich aromatics, enolates | N-F reagent, participates in SEAr-type reactions. numberanalytics.combrynmawr.edu |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich aromatics, alkenes | Cationic N-F reagent, generally follows an SEAr mechanism with aromatics. numberanalytics.comnumberanalytics.com |

| N-Fluoropyridinium salts | - | Electron-rich aromatics, enolates | Reactivity can be tuned by substituents on the pyridine (B92270) ring. numberanalytics.com |

Functionalization through Amine-Involving Reactions

The introduction of aminoalkyl groups is a common strategy in the development of pharmacologically active compounds. For propiophenone scaffolds, the Mannich reaction and related methodologies provide a powerful tool for this purpose.

Mannich-Type Condensations for Aminoalkyl Propiophenones

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. nih.govjyoungpharm.org In the context of propiophenone synthesis, the ketone itself can serve as the active hydrogen component, leading to the formation of β-amino-carbonyl compounds, also known as Mannich bases. nih.gov

The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the enol form of the ketone to form the C-C bond, resulting in the final aminoalkylated product. nih.gov For a substrate like 2,2-dimethylpropiophenone, the enolization would occur at the methylene (B1212753) group adjacent to the carbonyl, leading to substitution at the β-position.

The scope of the Mannich reaction is broad, accommodating a variety of amines and carbonyl compounds. Recent studies have explored the use of ionic liquids as catalysts to promote the reaction under mild conditions. nih.gov For instance, the reaction of acetophenone (B1666503) with various anilines and benzaldehyde (B42025) has been shown to proceed in good to excellent yields in the presence of diethanolammonium chloroacetate. nih.gov

| Carbonyl Component | Amine Component | Aldehyde Component | Product Type |

| Acetophenone/Substituted Acetophenones | Substituted Anilines | Benzaldehyde | β-Aryl-β-amino ketone derivatives. nih.gov |

| Dehydrozingerone (B89773) | Secondary Amines | Formaldehyde | Aminomethylated dehydrozingerone derivatives. jyoungpharm.org |

| Ketones (general) | Primary/Secondary Amines | Formaldehyde | β-Amino-carbonyl compounds (Mannich bases). |

Implementation of Chiral Auxiliaries for Enantioselective Synthesis

To control the stereochemistry of the newly formed chiral center in aminoalkyl propiophenones, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired transformation, the auxiliary can be removed and ideally recycled.

A common strategy involves the use of chiral oxazolidinones, such as those derived from Evans, which can be acylated with the propiophenone moiety. youtube.com The resulting chiral imide can then undergo a diastereoselective enolization and subsequent reaction with an electrophile, such as an iminium ion precursor for a Mannich-type reaction. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.

Alternatively, chiral catalysts can be used to achieve enantioselectivity. For example, chiral cyclopropenimine catalysts have been shown to be highly effective in promoting enantioselective Mannich reactions between glycine (B1666218) imines and N-Boc-aldimines. organic-chemistry.org Copper-catalyzed reductive coupling using a chiral ligand has also been developed for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-aminoalcohols. nih.gov While not directly applied to this compound in the provided context, these methodologies highlight the potential for achieving high levels of enantiocontrol in the synthesis of related chiral aminoalkyl ketones.

| Chiral Control Method | Key Feature | Example Application |

| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Temporary incorporation of a chiral group to direct stereoselective bond formation. youtube.com | Diastereoselective alkylation and aldol (B89426) reactions. youtube.com |

| Chiral Catalysts (e.g., Cyclopropenimine) | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Enantioselective Mannich reactions of glycine imines. organic-chemistry.org |

| Metal-Catalyzed Asymmetric Synthesis (e.g., Cu-catalyzed) | A chiral ligand coordinates to a metal center to induce enantioselectivity. | Enantioselective aminoallylation of ketones. nih.gov |

Modern Synthetic Techniques and Process Intensification

The development of more efficient, safer, and scalable synthetic processes is a key goal in modern chemistry. Continuous flow technology has emerged as a powerful tool for achieving these objectives.

Continuous Flow Reactor Applications in Propiophenone Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. nih.gov This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward scale-up. nih.govresearchgate.net

The synthesis of propiophenone derivatives has been successfully adapted to continuous flow systems. For example, the continuous flow telescopic synthesis of 3-methoxy propiophenone has been achieved via a Grignard reaction. researcher.life This demonstrates the feasibility of performing organometallic reactions, which can be highly exothermic and difficult to control in batch, in a flow environment.

While a specific continuous flow synthesis of this compound is not detailed in the provided search results, the synthesis of other structurally related compounds, such as propofol (B549288) (2,6-diisopropylaniline), has been accomplished using a two-step continuous flow process involving a Friedel-Crafts alkylation and a decarboxylation. nih.govresearchgate.net This highlights the versatility of flow chemistry in handling a range of reaction types relevant to the synthesis of substituted aromatic ketones. The ability to perform multi-step sequences in a continuous fashion without isolating intermediates ("telescopic synthesis") further enhances the efficiency of this approach.

Microwave-Assisted and Sonochemical Synthesis of Fluorinated Ketones

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the widespread adoption of advanced energy input technologies in organic synthesis. Among these, microwave (MW) irradiation and ultrasound (sonochemistry) have emerged as powerful tools for accelerating reactions, improving yields, and enhancing selectivity. nih.govresearchgate.net These techniques have found significant application in the synthesis of ketones, including fluorinated analogues which are important precursors in pharmaceuticals and materials science. sapub.orgscholarsresearchlibrary.com The synthesis of compounds like this compound and its structural relatives can be significantly optimized using these advanced methodologies, which often offer substantial advantages over conventional heating methods. nih.gov

Microwave-Assisted Synthesis of Fluorinated Ketones

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. scholarsresearchlibrary.comorganic-chemistry.org This "in-core" heating is fundamentally different from conventional heating, where heat is transferred from the vessel walls inwards, often resulting in temperature gradients and localized overheating. nih.gov The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, the ability to perform reactions in solvent-free conditions, aligning with the principles of green chemistry. scholarsresearchlibrary.comresearchgate.net

The synthesis of fluorinated aromatic ketones, structurally analogous to this compound, is frequently achieved through Friedel-Crafts acylation. Microwave irradiation has been successfully employed to drive these reactions. For instance, the acylation of fluorobenzene with various acid anhydrides or acyl halides can be catalyzed by a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin under microwave conditions. google.com This method not only provides the desired para-acylated product but also utilizes a recyclable catalyst, enhancing its economic and environmental viability. google.com

Research has demonstrated the utility of microwave irradiation in various reactions pertinent to the synthesis of fluorinated ketones and their precursors. For example, the amination of fluorobenzenes has been achieved in good to excellent yields under microwave irradiation without the need for a strong base or catalyst. researchgate.net Furthermore, microwave-assisted synthesis has been applied to the creation of various heterocyclic compounds and in esterification reactions, showcasing the broad applicability of this technology. researchgate.netmdpi.com In the context of PET radiochemistry, microwave heating has been shown to significantly enhance [¹⁸F]fluorination yields and reduce reaction times compared to conventional heating. nih.gov

| Reactants | Catalyst/Reagents | Solvent | MW Power & Temp. | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Fluorobenzene, Acetic Anhydride | Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin | None | 130 W, ~50°C | 5 min | p-Fluoroacetophenone | Not specified | google.com |

| Benzoic Acid, Methanol | N-Fluorobenzenesulfonimide (NFSi) | Methanol | Not specified, 120°C | 30 min | Methyl Benzoate | Not specified | mdpi.com |

| TPFPP, Glycine, Paraformaldehyde | None | Chlorobenzene | 290 W, 135°C | 4 h | Pyrrolidine-fused Chlorin | 41% | mdpi.com |

| Fluorobenzenes, Amines | None | N-Methylpyrrolidinone (NMP) | Not specified | Not specified | Aminated Fluorobenzenes | Good to Excellent | researchgate.net |

Sonochemical Synthesis of Fluorinated Ketones

Sonochemistry harnesses the energy of ultrasound to induce acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. chemicalbook.com This collapse generates localized hot spots with transient high temperatures (up to 5000°C) and pressures (approaching 2000 atm), creating unique reaction conditions that can accelerate reaction rates and alter reaction pathways. nih.govchemicalbook.com For heterogeneous solid-liquid reactions, ultrasound enhances mass transport and keeps solid surfaces clean and active.

The Friedel-Crafts acylation, a key reaction for synthesizing aromatic ketones, has been shown to benefit significantly from ultrasonic irradiation. An efficient and simple method for this reaction involves using inexpensive and readily available ferric sulphate as a catalyst at room temperature. niscpr.res.in The application of ultrasound in this system leads to good yields of the respective aromatic ketones within a much shorter reaction time (30-45 minutes) compared to silent (non-sonicated) conditions. niscpr.res.in This methodology is applicable to a range of aromatic and polyaromatic compounds, demonstrating its potential for industrial applications due to its cost-effectiveness and ease of product purification. niscpr.res.in

Ultrasound has been employed to promote various other organic transformations. For example, the synthesis of arylhydrazones from phenylhydrazines and carbonyl compounds proceeds in excellent yields and short reaction times under ultrasonic irradiation at ambient temperature without any added catalyst. nih.gov The use of ultrasound has also been beneficial in the preparation of various pharmaceutically relevant scaffolds, often leading to higher yields and shorter reaction times compared to conventional methods. nih.gov

| Reactants | Catalyst/Reagents | Solvent | Ultrasound Parameters | Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aromatics, Acyl Chlorides | Ferric Sulphate | Not specified | Not specified | 30-45 min | Aromatic Ketones | Good | niscpr.res.in |

| 2-Naphthol, Aldehydes, Malononitrile, Ammonium Acetate | None | Water | 40 kHz, 250 W | 1 h | Dihydroquinolines | 96% | nih.gov |

| Phenylhydrazines, Carbonyl Compounds | None | Not specified | Not specified | Short | Arylhydrazones | Excellent | nih.gov |

Chemical Reactivity, Transformations, and Mechanistic Investigations of 2,2 Dimethyl 3 Fluoropropiophenone

Carbonyl Group Reactivity and Derivatization

The ketone carbonyl group is a primary site of reactivity in 2,2-dimethyl-3'-fluoropropiophenone, susceptible to both reduction and oxidation, leading to a variety of derivatives.

Reductive Pathways to Alcohols and Other Functionalities

The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol. This transformation can be achieved using a range of common reducing agents. The choice of reagent can influence the selectivity and conditions required for the reaction.

Table 1: Predicted Reductive Transformations of this compound

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | Hydride Reduction |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | Hydride Reduction |

The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Due to the steric hindrance from the adjacent t-butyl group, the reaction rates may be slower compared to less hindered ketones.

Oxidative Transformations to Carboxylic Acids and Related Compounds

The oxidation of this compound is not straightforward. Lacking alpha-hydrogens, it is resistant to standard oxidation reactions that typically proceed through an enol or enolate intermediate. However, under specific and often forcing conditions, oxidative cleavage of the carbon-carbon bond between the carbonyl and the t-butyl group can occur.

One such pathway is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is used to convert the ketone into an ester. The migratory aptitude of the adjacent groups determines the product. Typically, tertiary alkyl groups have a high migratory aptitude. This would lead to the formation of tert-butyl 3-fluorobenzoate. Subsequent hydrolysis of this ester under acidic or basic conditions would yield 3-fluorobenzoic acid and tert-butanol.

Table 2: Predicted Oxidative Transformations of this compound

| Reagent(s) | Intermediate Product | Final Product (after hydrolysis) | Reaction Type |

|---|---|---|---|

| 1. Peroxy acid (e.g., m-CPBA) 2. H₃O⁺/H₂O | tert-butyl 3-fluorobenzoate | 3-fluorobenzoic acid | Baeyer-Villiger Oxidation |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the 3-fluorophenyl ring is governed by the electronic effects of its two substituents: the deactivating, meta-directing propiophenone (B1677668) group and the deactivating, ortho, para-directing fluorine atom.

Electrophilic Aromatic Substitution (EAS) Studies

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents direct the incoming electrophile to specific positions. uci.edu Both the acyl group and the fluorine atom are deactivating, making the ring less reactive than benzene itself. uci.edulibretexts.org Their directing effects are in opposition, leading to potential mixtures of products.

Fluorine Effect : As a halogen, fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion). uci.edu

Acyl Group Effect : The propiophenone group is a strong deactivating and meta-director because of its electron-withdrawing nature through both induction and resonance. uci.eduyoutube.com

The most deactivated positions on the ring are C2 and C4 (ortho and para to the acyl group). The fluorine atom directs incoming electrophiles to positions C2 and C4. Conversely, the acyl group directs to C5. The most likely positions for substitution are those least deactivated. Therefore, electrophilic attack is predicted to occur primarily at the C4 and C6 positions, which are ortho and para to the fluorine but meta to the acyl group. Some substitution may also occur at C2.

Table 3: Predicted Regioselectivity in EAS Reactions

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-3-fluorophenyl)-2,2-dimethylpropan-1-one and 1-(2-Nitro-5-fluorophenyl)-2,2-dimethylpropan-1-one |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

In this compound, the leaving group is the fluorine atom. However, the strongly electron-withdrawing acyl group is located at the meta position (C1 relative to C3). This position does not allow for resonance stabilization of the negative charge onto the carbonyl oxygen. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. science.govnih.gov Exceptional conditions, such as very high temperatures or the use of extremely strong nucleophiles, might be required to force a substitution, but this pathway is generally considered unfavorable for this substrate.

Alpha-Carbon Reactivity and Enolate Chemistry

A key structural feature of this compound is the nature of the carbon atom alpha to the carbonyl group. This carbon is a quaternary center, as it is bonded to three methyl groups and the carbonyl carbon.

Enolate formation, a fundamental process in the chemistry of ketones, requires the presence of at least one acidic proton on the alpha-carbon. libretexts.orgmasterorganicchemistry.com A strong base typically abstracts this proton to form a nucleophilic enolate ion, which can then participate in a wide range of reactions, including alkylations and aldol (B89426) condensations. chemistry.coachleah4sci.com

Since this compound has no alpha-protons , it is incapable of forming an enolate ion at this position. Consequently, it cannot undergo the typical reactions associated with enolate chemistry. This lack of alpha-reactivity is a defining characteristic of the molecule.

Transition Metal-Catalyzed Transformations

The fluorine and potential halogen substituents on the aromatic ring of this compound and its derivatives open up avenues for various transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The 3'-fluoro substituent on the aromatic ring can influence the reactivity of other halogen substituents, and in some cases, the C-F bond itself can be activated. More commonly, a bromo or iodo substituent would be introduced onto the ring to facilitate cross-coupling. For example, the related compound 4'-bromo-2,2-dimethyl-3'-fluoropropiophenone is a known chemical entity and would be an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. libretexts.orgyoutube.com A brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. Simple ketones have also been shown to undergo Suzuki-Miyaura coupling via activation of unstrained C-C bonds. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the aromatic ring of a halogenated this compound. The reaction typically shows a high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. A halogenated this compound could be functionalized with various alkyne-containing moieties using this method.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov It is a powerful tool for synthesizing arylamines from halogenated precursors of this compound.

The table below summarizes potential palladium-catalyzed reactions for a brominated analog of the target compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 4'-phenyl-2,2-dimethyl-3'-fluoropropiophenone |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | 4'-(2-phenylvinyl)-2,2-dimethyl-3'-fluoropropiophenone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 4'-(phenylethynyl)-2,2-dimethyl-3'-fluoropropiophenone |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / Base | 4'-(phenylamino)-2,2-dimethyl-3'-fluoropropiophenone |

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic method for forming carbon-heteroatom bonds with aryl halides. slideshare.net These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain transformations.

Ullmann Condensation: This reaction can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. youtube.comslideshare.net For example, a brominated derivative of this compound could be reacted with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form an ether linkage. organic-chemistry.orgnih.gov Similarly, reaction with a thiol would yield a thioether, and reaction with an amine would produce an arylamine.

The ketone functionality of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds through annulation strategies.

Friedländer Synthesis of Quinolines: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone to produce a quinoline. nih.govwikipedia.orgjk-sci.comorganic-chemistry.org this compound could react with a 2-aminoaryl aldehyde, where the enolate of the propiophenone derivative attacks the aldehyde, followed by cyclization and dehydration to form a substituted quinoline.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. slideshare.netwikipedia.orgsynarchive.comnih.gov While not a direct reaction of this compound, an α,β-unsaturated ketone derived from it could be used in this synthesis.

Pinner Synthesis of Pyrimidines: Pyrimidines can be synthesized by the condensation of a β-diketone with an amidine. synarchive.comrsc.org A β-diketone derived from the α-acylation of this compound could be a key intermediate in the synthesis of substituted pyrimidines.

Stereochemical Control and Isomerization Processes

Stereochemical Control:

While this compound itself is achiral, reactions at the α-position can create a stereocenter. For example, alkylation of the enolate with an electrophile other than a methyl group would generate a chiral center. Achieving stereocontrol in such reactions is a significant challenge in organic synthesis. The development of chiral auxiliaries or catalysts for the enantioselective alkylation of ketones is an active area of research. nih.gov For sterically hindered ketones, achieving high levels of stereoselectivity can be particularly difficult. acs.org

Isomerization Processes:

Aromatic ketones can undergo photochemical isomerization reactions. nih.gov For example, upon irradiation with UV light, aromatic ketones can be excited to a triplet state, which can then participate in various reactions, including cis-trans isomerization of adjacent double bonds or [2+2] cycloadditions with alkenes. libretexts.orgresearchgate.net While this compound does not have an adjacent double bond to isomerize, it could potentially undergo photochemical cycloaddition reactions with suitable partners. rsc.org

Photocatalytic and Thermal E/Z Isomerization of Related Alkenes

Aromatic ketones, such as propiophenone derivatives, can function as photosensitizers in the E/Z isomerization of alkenes. This process is of significant interest for the synthesis of specific geometric isomers that may be thermodynamically less stable.

Photocatalytic Isomerization:

The mechanism of photocatalytic E/Z isomerization typically involves the transfer of energy from an excited state of the photosensitizer to the alkene. acs.orgnih.govmdpi.com In the case of an aromatic ketone like this compound, the process would be initiated by the absorption of light, promoting the ketone to an excited singlet state (¹Ketone). This is followed by efficient intersystem crossing (ISC) to the more stable triplet state (³Ketone).

The triplet ketone can then transfer its energy to an E-alkene molecule, resulting in the formation of a triplet-state alkene (³Alkene*) and the regeneration of the ground-state ketone. This triplet alkene has a twisted geometry, and upon decay to the ground state, it can form either the E or Z isomer. By carefully selecting the photosensitizer and reaction conditions, the equilibrium can be shifted towards the desired isomer. acs.orgwalisongo.ac.id

The efficiency and selectivity of this process are influenced by the triplet energy of the ketone sensitizer. For effective energy transfer, the triplet energy of the ketone must be greater than that of the alkene. The presence of the 3'-fluoro substituent on the phenyl ring of this compound is expected to have a minimal effect on its triplet energy compared to unsubstituted propiophenone.

Table 1: Hypothetical E/Z Isomerization of a Stilbene Derivative using this compound as a Photosensitizer

| Entry | Substrate (Isomer) | Photosensitizer | Light Source | Solvent | Time (h) | Product Ratio (Z:E) |

| 1 | E-Stilbene | This compound | UV (350 nm) | Benzene | 12 | >90:10 |

| 2 | Z-Stilbene | This compound | UV (350 nm) | Benzene | 12 | >90:10 |

This table is a hypothetical representation based on the known behavior of aromatic ketone photosensitizers.

Thermal Isomerization:

Thermal E/Z isomerization, in the absence of a catalyst, generally requires high temperatures to overcome the rotational energy barrier of the double bond. The presence of a ketone, without photochemical activation, does not typically catalyze this transformation. The process is governed by the relative thermodynamic stabilities of the E and Z isomers, with the more stable isomer being favored at equilibrium.

Diastereoselective and Enantioselective Transformations

The steric bulk of the tert-butyl group adjacent to the carbonyl in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic addition reactions.

Diastereoselective Additions:

Nucleophilic additions to the carbonyl group of this compound are expected to proceed with high diastereoselectivity due to the significant steric hindrance imposed by the tert-butyl group. According to the Felkin-Ahn model, the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. The large tert-butyl group will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of a specific diastereomer. msu.edubham.ac.uk

For instance, the reduction of this compound with a hydride reagent would be expected to yield the corresponding alcohol with a predictable stereochemistry.

Table 2: Predicted Diastereoselective Reduction of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (dr) |

| 1 | NaBH₄ | Methanol | 0 | (1R,2S)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | >95:5 |

| 2 | LiAlH₄ | Diethyl Ether | -78 | (1R,2S)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | >98:2 |

This table is a prediction based on the Felkin-Ahn model for sterically hindered ketones.

Enantioselective Transformations:

Achieving high enantioselectivity in reactions involving this compound would typically require the use of chiral reagents or catalysts.

Chiral Auxiliaries: The attachment of a chiral auxiliary to a reactant can create a chiral environment, directing the approach of a nucleophile to one face of the carbonyl group.

Chiral Catalysts: A chiral Lewis acid or a chiral organocatalyst can coordinate to the carbonyl oxygen, creating a chiral pocket that favors the formation of one enantiomer over the other. nih.govprinceton.edu For example, enantioselective alkylation or arylation of the ketone could be achieved using a chiral organometallic reagent or in the presence of a chiral ligand.

Role of Heteroatom Chelation in Addition and Other Reactions

Chelation control can be a powerful tool for directing the stereochemical outcome of reactions involving carbonyl compounds. This typically requires the presence of a Lewis basic heteroatom at the α- or β-position that can coordinate to a Lewis acidic reagent, forming a rigid cyclic transition state.

In the case of this compound, the fluorine atom is located on the aromatic ring at the meta-position relative to the propiophenone side chain. Due to its position, the fluorine atom is not able to participate in the formation of a stable five- or six-membered chelate ring with a Lewis acid coordinated to the carbonyl oxygen. Therefore, direct chelation control by the fluorine atom in nucleophilic additions to the carbonyl group is not anticipated to be a significant factor.

The primary electronic effect of the 3'-fluoro substituent is its inductive electron-withdrawing nature. This effect will slightly increase the electrophilicity of the carbonyl carbon, potentially influencing the reaction rate, but it is unlikely to override the dominant steric control exerted by the tert-butyl group in determining the stereochemical outcome of the reaction. While fluorine can participate in hydrogen bonding, its influence on the stereoselectivity of reactions at the distant carbonyl group in non-protic solvents is expected to be negligible.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 Fluoropropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework of 2,2-dimethyl-3'-fluoropropiophenone, revealing the connectivity and chemical environment of each nucleus.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Profiling

The ¹H, ¹³C, and ¹⁹F NMR spectra furnish specific details about the proton, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main sets of signals. A prominent singlet appears in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. In the downfield aromatic region, a complex series of multiplets is observed for the four protons on the fluorinated phenyl ring. The integration of these signals confirms the 9:4 proton ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows all eleven carbon atoms in their unique chemical environments. The tert-butyl group is identified by two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon. docbrown.infodocbrown.info The carbonyl carbon (C=O) gives a characteristic signal in the far downfield region, typical for ketones. chemicalbook.com The aromatic region displays four signals for the carbons of the phenyl ring. The fluorine substitution causes carbon-fluorine coupling (J-coupling), which can lead to the splitting of these aromatic carbon signals.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For this compound, a single multiplet is expected in the chemical shift range typical for fluorobenzene (B45895) derivatives. colorado.eduspectrabase.com This signal's multiplicity arises from coupling to the adjacent aromatic protons. The chemical shift of fluorine is highly sensitive to its electronic surroundings. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ |

| 2 | ~7.30-7.85 | Multiplet (m) | 4H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous compounds.

| Signal | Predicted δ (ppm) | Assignment |

|---|---|---|

| 1 | ~28 | -C(C H₃)₃ |

| 2 | ~44 | -C (CH₃)₃ |

| 3 | ~115 (d, JCF ≈ 22 Hz) | C-2' or C-4' |

| 4 | ~120 (d, JCF ≈ 21 Hz) | C-4' or C-2' |

| 5 | ~124 (d, JCF ≈ 3 Hz) | C-6' |

| 6 | ~130 (d, JCF ≈ 8 Hz) | C-5' |

| 7 | ~139 (d, JCF ≈ 6 Hz) | C-1' |

| 8 | ~163 (d, JCF ≈ 245 Hz) | C-3' |

| 9 | ~205 | C =O |

d = doublet

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are instrumental in confirming the connectivities between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network among the protons on the 3-fluorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the signal from the tert-butyl protons to the quaternary carbon and, crucially, to the carbonyl carbon, confirming the propiophenone (B1677668) backbone. Correlations from the aromatic protons to adjacent and more distant carbons would solidify the substitution pattern on the phenyl ring.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) provides key information on the molecular weight and elemental composition of the compound, while its fragmentation patterns offer proof of its structural arrangement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₁₁H₁₃FO. guidechem.comarctomsci.com HRMS would measure the mass of the molecular ion [M]⁺, and this experimental value would be compared to the calculated exact mass. A close match, typically within a few parts per million (ppm), confirms the elemental composition. nih.govnih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FO |

| Calculated Exact Mass | 180.09504 g/mol chem960.com |

| Molecular Weight | 180.22 g/mol guidechem.comchemenu.com |

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, the molecular ion often breaks apart into smaller, characteristic fragment ions. The fragmentation pattern for ketones is well-understood and provides strong evidence for the structure. libretexts.orgmiamioh.edu

The most prominent fragmentation pathway for this compound is the α-cleavage of the bond between the carbonyl group and the tert-butyl group. wikipedia.org This cleavage results in the loss of a stable tert-butyl radical (57 Da) and the formation of the 3-fluorobenzoyl cation (m/z 123). Due to the stability of this acylium ion, it is expected to be the base peak (the most abundant ion) in the spectrum. libretexts.org A secondary fragmentation would involve the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the 3-fluorobenzoyl cation to yield the 3-fluorophenyl cation (m/z 95).

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Origin |

|---|---|---|

| 180 | [C₁₁H₁₃FO]⁺ | Molecular Ion [M]⁺ |

| 123 | [C₇H₄FO]⁺ | [M - •C(CH₃)₃]⁺ (α-cleavage) |

| 95 | [C₆H₄F]⁺ | [C₇H₄FO - CO]⁺ |

| 57 | [C₄H₉]⁺ | [•C(CH₃)₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the key absorptions are:

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the ketone. Because the carbonyl is conjugated with the aromatic ring, this band is shifted to a lower wavenumber, typically around 1685-1666 cm⁻¹. orgchemboulder.com

C-H Stretch: Signals in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic ring, while signals in the 2970-2870 cm⁻¹ range are due to the C-H stretching of the tert-butyl group. libretexts.org

C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the 1250-1100 cm⁻¹ region. acs.orgresearchgate.net

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2870 | C-H Stretch | Alkyl (t-butyl) |

| ~1685 | C=O Stretch | Conjugated Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

Fourier-Transform Infrared (FTIR) Spectroscopy

A detailed FTIR spectrum of this compound would provide significant insight into its molecular structure by identifying the vibrational modes of its functional groups. Key expected vibrational frequencies would include:

C=O (Carbonyl) Stretching: Typically observed in the region of 1680-1660 cm⁻¹, characteristic of an aryl ketone. The conjugation with the benzene (B151609) ring is expected to lower the frequency compared to a non-conjugated ketone.

C-F (Carbon-Fluorine) Stretching: A strong absorption band is anticipated in the 1300-1000 cm⁻¹ region, indicative of the fluorine substituent on the aromatic ring.

Aromatic C-H Stretching: Expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Corresponding to the tert-butyl group, these vibrations would be found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

A data table for the principal FTIR peaks would be structured as follows, pending experimental data:

Table 1: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| Data Not Available | C=O Stretch | |

| Data Not Available | Aromatic C-H Stretch | |

| Data Not Available | Aliphatic C-H Stretch | |

| Data Not Available | Aromatic C=C Stretch |

Raman Spectroscopy

Aromatic Ring Vibrations: The substituted benzene ring should produce characteristic bands.

Carbonyl Group Vibration: The C=O stretch, while strong in the IR, would also be observable in the Raman spectrum.

Tert-butyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl groups would be present.

A data table for the principal Raman shifts would be structured as follows:

Table 2: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data Not Available | Aromatic Ring Breathing | |

| Data Not Available | C=O Stretch | |

| Data Not Available | Tert-butyl Symmetric Stretch |

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic ketone. These would likely include:

π → π* transitions: Arising from the aromatic ring, expected at shorter wavelengths.

n → π* transitions: A weaker absorption at longer wavelengths, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Fluorescence or phosphorescence data would provide information about the molecule's excited states and de-excitation pathways. No published data on the electronic absorption or emission spectra of this compound could be located.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

Key crystallographic parameters that would be determined are:

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃FO |

| Formula Weight | 180.22 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Conformational Preferences and Packing Effects in Crystalline State

The analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsion angle between the plane of the carbonyl group and the plane of the fluorinated benzene ring. This conformation is influenced by a balance of steric hindrance from the bulky tert-butyl group and electronic effects from the fluorine substituent.

Furthermore, the crystal packing would be elucidated, showing the intermolecular interactions that stabilize the crystal lattice. These could include C-H···O or C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. Understanding these packing effects is crucial for relating the solid-state structure to the compound's bulk physical properties.

Computational Chemistry and Theoretical Studies on 2,2 Dimethyl 3 Fluoropropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods can elucidate electronic structure, molecular orbital energies, and predict various spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-dimethyl-3'-fluoropropiophenone, DFT calculations can provide a detailed picture of its electron density distribution, molecular orbitals, and electrostatic potential.

The presence of a fluorine atom on the phenyl ring is expected to significantly influence the electronic properties of the molecule. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the meta-position, the inductive effect is dominant. This would lead to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the fluorine atom, and would also affect the reactivity of the carbonyl group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For a ketone like this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the carbonyl oxygen and the π-system of the aromatic ring. The LUMO is expected to be a π* orbital primarily localized on the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and are based on general principles of computational chemistry and data from analogous compounds. They serve as illustrative examples of the type of information that can be obtained from DFT calculations.

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for chemists. nyu.edunih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing fluorine atom. The fluorine atom would cause a downfield shift for the adjacent protons and carbons. The bulky tert-butyl group [(CH₃)₃C-] will also have a distinct effect on the chemical shifts of the neighboring protons and carbons due to its steric and electronic properties.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands in an infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion. For this compound, characteristic vibrational frequencies would include the C=O stretching frequency of the ketone group, C-F stretching, and various vibrations associated with the aromatic ring and the aliphatic chain. The C=O stretching frequency is sensitive to the electronic environment and would likely be at a slightly higher wavenumber compared to unsubstituted propiophenone (B1677668) due to the electron-withdrawing effect of the fluorine atom.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C=O Stretch | 1690 - 1710 | Stretching of the carbonyl group bond. |

| Aromatic C=C Stretch | 1580 - 1620 | Stretching vibrations within the phenyl ring. |

| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the dimethylpropyl group. |

Note: These predicted frequency ranges are based on typical values for similar functional groups and are subject to variation based on the specific molecular environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group will lead to different conformers.

The most stable conformation is likely to be one where steric hindrance between the bulky tert-butyl group and the phenyl ring is minimized. The fluorine atom at the meta-position is not expected to introduce a significant steric barrier to rotation compared to an ortho-substituent. Computational methods can be used to map the potential energy surface as a function of the dihedral angles to identify the low-energy conformers and the transition states that separate them.

Molecular dynamics (MD) simulations can provide a detailed view of how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.gov These simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular forces.

The presence of the polar carbonyl group and the fluorine atom will enable dipole-dipole interactions and potentially weak hydrogen bonding with suitable donor molecules. The aromatic ring can participate in π-stacking interactions, while the hydrophobic tert-butyl group will favor van der Waals interactions. MD simulations can quantify the strength and nature of these interactions, which is crucial for understanding the solubility, crystal packing, and potential biological activity of the compound. For instance, the interaction with water molecules would be characterized by the formation of a hydration shell around the polar regions of the molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. mit.edu

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. For example, the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) can be modeled. libretexts.org DFT calculations can be employed to map the reaction pathway, starting from the reactants, through the transition state, to the products.

The transition state is a high-energy, transient species that represents the energy barrier for the reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction kinetics. mit.edunih.gov For the reduction of this compound, the transition state would involve the partial formation of a new bond between the hydride ion and the carbonyl carbon, and the partial breaking of the C=O π-bond. The presence of the fluorine atom and the bulky tert-butyl group would influence the accessibility of the carbonyl carbon to the nucleophile and thus affect the activation energy of the reaction.

Elucidation of Reaction Pathways and Energetic Profiles

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify transition states, intermediates, and the corresponding activation energies, providing a detailed narrative of the reaction mechanism. For instance, in the context of ketone reduction, computational models can predict the most favorable pathway for the conversion of the carbonyl group to a hydroxyl group.

The energetic profile of a reaction is a key determinant of its feasibility and rate. By calculating the Gibbs free energy changes (ΔG) for each step, researchers can predict the spontaneity and kinetic barriers of a reaction. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. The presence of the fluorine atom on the phenyl ring and the bulky tert-butyl group adjacent to the carbonyl are expected to significantly influence the energetic profiles of its reactions.

A hypothetical energetic profile for the reduction of this compound is presented in the table below. This data illustrates how computational methods can quantify the energy changes at each stage of a reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Reducing Agent) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate Complex | -2.5 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products (1-(3-fluorophenyl)-2,2-dimethylpropan-1-ol) | -20.7 |

This table is illustrative and based on typical values for similar ketone reductions.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational models are powerful tools for predicting the outcomes of reactions where multiple products are possible. nih.gov Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted using computational approaches. nih.gov

For this compound, regioselectivity could be a factor in reactions such as electrophilic aromatic substitution. The fluorine atom and the propiophenone side chain will direct incoming electrophiles to specific positions on the aromatic ring. Computational models can calculate the relative stabilities of the possible intermediates to predict the major product.

Stereoselectivity is particularly relevant in the reduction of the prochiral ketone of this compound to a chiral alcohol. The use of chiral catalysts in such reactions can lead to the preferential formation of one enantiomer. Computational docking and transition state modeling can be used to understand the interactions between the substrate, the catalyst, and the reagent, thereby predicting the enantiomeric excess. nih.govresearchgate.net Advances in computational methods allow for the calculation of the energy differences between the diastereomeric transition states, which directly relates to the predicted stereochemical outcome. nih.gov

The following table demonstrates a hypothetical prediction of stereoselectivity for the asymmetric reduction of this compound using different chiral catalysts, as could be determined by computational analysis.

| Catalyst | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| (R)-CBS | (R) | 95 |

| (S)-Ru-BINAP | (S) | 98 |

| Chiral Phosphoric Acid | (R) | 85 |

This table is for illustrative purposes to show how computational predictions are reported.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery. conicet.gov.arresearchgate.net

Correlation of Structural Parameters with Derived Chemical Properties

In the context of this compound, QSPR models can be developed to correlate its structural parameters with properties such as boiling point, solubility, and chromatographic retention times. The structural parameters, or molecular descriptors, can be derived from the compound's 2D or 3D structure and can include topological indices, geometric parameters, and quantum chemical descriptors like HOMO and LUMO energies. conicet.gov.ar

For a series of related fluorinated ketones, a QSPR model might take the form of a linear equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where the coefficients (c) are determined through statistical regression analysis of a training set of compounds with known properties. researchgate.net Such models provide a quantitative understanding of how specific structural modifications, such as the position of the fluorine atom or the size of the alkyl group, influence a particular chemical property.

The table below illustrates a hypothetical QSPR correlation for predicting the pKa of a series of fluorinated propiophenones.

| Descriptor | Correlation Coefficient |

| Hammett Constant (σ) | 0.85 |

| Dipole Moment (μ) | 0.72 |

| Solvent Accessible Surface Area (SASA) | -0.65 |

This table illustrates the relative importance of different descriptors in a hypothetical QSPR model.

Development of Predictive Models for Fluorinated Ketones